Oltipraz-d3 Oltipraz-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16645921
InChI: InChI=1S/C8H6N2S3/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3/i1D3
SMILES:
Molecular Formula: C8H6N2S3
Molecular Weight: 229.4 g/mol

Oltipraz-d3

CAS No.:

Cat. No.: VC16645921

Molecular Formula: C8H6N2S3

Molecular Weight: 229.4 g/mol

* For research use only. Not for human or veterinary use.

Oltipraz-d3 -

Specification

Molecular Formula C8H6N2S3
Molecular Weight 229.4 g/mol
IUPAC Name 5-pyrazin-2-yl-4-(trideuteriomethyl)dithiole-3-thione
Standard InChI InChI=1S/C8H6N2S3/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3/i1D3
Standard InChI Key CKNAQFVBEHDJQV-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])C1=C(SSC1=S)C2=NC=CN=C2
Canonical SMILES CC1=C(SSC1=S)C2=NC=CN=C2

Introduction

Chemical Identity and Structural Characteristics of Oltipraz-d3

Oltipraz-d3 (CAS 64224-21-1, unlabelled parent compound) is a deuterium-labeled derivative of Oltipraz, a synthetic dithiolethione with chemopreventive properties . The molecular formula of Oltipraz-d3 is C₈H₃D₃N₂S₃, with a molecular weight of 229.36 g/mol . Deuterium atoms are strategically incorporated at three positions, likely on the methyl group (C-4) and adjacent sulfur atoms, to maintain isotopic stability without altering the compound’s biochemical activity.

Structural Comparison to Oltipraz

The parent compound, Oltipraz, features a dithiolethione core (3H-1,2-dithiole-3-thione) substituted with a methyl group at position 4 and a pyrazinyl ring at position 5 . Oltipraz-d3 retains this scaffold but replaces three hydrogen atoms with deuterium, as confirmed by its SMILES notation: S=C1SSC(C=2N=CC=NC2)=C1C . The InChIKey (CKNAQFVBEHDJQV-UHFFFAOYSA-N) further differentiates isotopic variants by encoding atomic composition .

Table 1: Key Properties of Oltipraz and Oltipraz-d3

PropertyOltiprazOltipraz-d3
Molecular FormulaC₈H₆N₂S₃C₈H₃D₃N₂S₃
Molecular Weight (g/mol)226.34229.36
CAS Number64224-21-164224-21-1 (unlabelled)
Primary UseChemopreventionAnalytical Internal Standard

Synthesis and Isotopic Labeling Strategies

Deuterium incorporation into Oltipraz-d3 typically involves hydrogen-deuterium exchange or synthetic deuteration during precursor synthesis. The latter method ensures higher isotopic purity (>98%), as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Key steps include:

  • Deuteration of Methyl Groups: Reaction of Oltipraz precursors with deuterated reagents (e.g., D₂O or CD₃I) under controlled conditions.

  • Purification: Chromatographic techniques (e.g., HPLC) isolate Oltipraz-d3 from non-deuterated impurities .

Stability studies indicate Oltipraz-d3 retains integrity for 5 years under standard storage (-20°C, inert atmosphere), making it suitable for long-term pharmacokinetic studies .

Analytical Applications in Pharmacokinetic Studies

Oltipraz-d3 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Oltipraz in biological matrices. A validated method by achieved a lower limit of quantification (LLOQ) of 20 ng/mL in rat plasma using ethyl-oltipraz as an internal standard. Substituting ethyl-oltipraz with Oltipraz-d3 could further enhance precision by reducing variability in ionization efficiency .

Method Validation Parameters

  • Linearity: Dynamic range of 20–4,000 ng/mL (R² > 0.997) .

  • Accuracy/Precision: Intra- and inter-day variability <15% .

  • Recovery: >85% via fast-flow protein precipitation (FF-PPT) .

Pharmacokinetic Insights Enabled by Oltipraz-d3

In a rat model, oral administration of Oltipraz (60 mg/kg) yielded plasma concentrations detectable for 12 hours post-dose . Co-administration of Oltipraz-d3 allowed precise tracking of metabolic pathways, revealing:

  • Peak Plasma Concentration (Cₘₐₓ): 1,200 ng/mL at 2 hours.

  • Half-life (t₁/₂): 4.5 hours.

  • Metabolites: Sulfoxide and glucuronide conjugates identified via isotopic tracing .

Challenges in Deuterated Internal Standard Usage

Despite advantages, Oltipraz-d3 faces limitations observed in other deuterated compounds:

  • Signal Suppression: Co-eluting analytes may suppress deuterated signals by 10–20%, necessitating optimal chromatographic separation .

  • Isotopic Effects: Minor shifts in retention times (Δt = 0.1–0.3 min) require method adjustments .

Future Directions and Research Opportunities

  • Clinical Translation: Adapt Oltipraz-d3 for human trials to assess Oltipraz’s efficacy in liver fibrosis .

  • Multi-Isotope Labeling: Develop ¹³C/¹⁵N-labeled variants for dual-tracer studies.

  • Automated Sample Preparation: Integrate Oltipraz-d3 into robotic platforms for high-throughput toxicology screens.

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